2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
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Description
2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in developing new therapeutic agents . Similarly, pyridine derivatives have been shown to exhibit high activity, potentially due to the presence of a ring nitrogen and a pyridyl methyl group .
Mode of Action
The mode of action of indole and pyridine derivatives can vary greatly depending on their specific structure and the target they interact with. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many natural products and drugs . It plays a significant role in cell biology and is involved in various biological activities .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
2'-amino-1-[(2-chlorophenyl)methyl]-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3/c1-14-11-20-21(23(31)29(14)2)25(17(12-27)22(28)33-20)16-8-4-6-10-19(16)30(24(25)32)13-15-7-3-5-9-18(15)26/h3-11H,13,28H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEVSJLTKNZYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=C(O2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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